6-(Dimethylamino)-4-methylnicotinonitrile
Description
General Overview of Nicotinonitrile Derivatives in Chemical Research
Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives represent a fundamentally important class of N-heteroaromatic compounds. ekb.eg This structural motif is a core component in numerous natural products, including nicotinic acid and nicotinamide (B372718) (forms of vitamin B3), which are vital to metabolic processes. ekb.eg In the realm of chemical research, nicotinonitriles have garnered significant attention due to their versatile chemical reactivity and broad spectrum of biological activities. ekb.egbohrium.comresearchgate.net
The presence of the cyano group on the pyridine (B92270) ring makes these compounds valuable precursors for a variety of chemical transformations. Researchers have explored their utility in synthesizing more complex molecules, leading to a wealth of knowledge about their therapeutic and medicinal properties. researchgate.net Consequently, several nicotinonitrile derivatives have been successfully developed into marketable drugs, such as Bosutinib, Milrinone, and Neratinib, highlighting their importance in medicinal chemistry. ekb.egekb.eg The ongoing investigation into nicotinonitrile-based hybrids continues to be a fertile area for drug discovery and development. bohrium.comresearchgate.net
Significance of Substituted Pyridine-3-carbonitrile (B1148548) Architectures in Synthetic Chemistry
In synthetic chemistry, substituted pyridine-3-carbonitrile architectures are highly valued as versatile intermediates and building blocks. researchgate.net Their significance stems from the reactivity of both the pyridine ring and the cyano group, which allows for a wide array of chemical modifications. Cyanopyridine derivatives are crucial for the synthesis of biologically active compounds and play a pivotal role in the preparation of important pharmaceutical agents. researchgate.net
The pyridine scaffold itself, known for its stability and capacity to form hydrogen bonds, is frequently incorporated into drug design to improve properties like water solubility. nih.gov The presence of various substituents on the pyridine-3-carbonitrile core allows chemists to fine-tune the steric and electronic properties of the molecule, influencing its reactivity and biological interactions. nih.gov Numerous synthetic methodologies, including multi-component reactions, have been developed to efficiently construct these polysubstituted pyridine systems, underscoring their importance in creating diverse molecular libraries for screening and development. nih.gov These scaffolds are instrumental in synthesizing compounds with applications ranging from materials science, such as fluorescent probes and organic light-emitting diodes (OLEDs), to agrochemicals. manipal.eduresearchgate.net
Structural Context of 6-(Dimethylamino)-4-methylnicotinonitrile within Nicotinonitrile Chemistry
This compound is a specific derivative within the broader family of nicotinonitriles. Its structure is characterized by a pyridine ring with a cyano group (-C≡N) at the 3-position, a methyl group (-CH₃) at the 4-position, and a dimethylamino group (-N(CH₃)₂) at the 6-position. The electron-donating nature of the dimethylamino group and the methyl group can significantly influence the electronic properties of the pyridine ring, affecting its reactivity and potential as a synthetic precursor.
Below is a data table summarizing the key chemical identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 6-(dimethylamino)-4-methylpyridine-3-carbonitrile |
| CAS Number | 764651-70-9 |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Synonyms | 3-Cyano-6-(dimethylamino)-4-methylpyridine |
Data sourced from chemical databases. chemicalbook.com
Research Scope and Objectives Pertaining to this compound
While extensive research exists for the broader class of nicotinonitriles, dedicated studies focusing exclusively on this compound are not widely documented in peer-reviewed literature. The primary context in which this compound appears is as a chemical intermediate or building block available from commercial suppliers for research and development purposes.
The research objectives pertaining to this specific molecule can be inferred from the general utility of substituted nicotinonitriles. Key areas of potential investigation would include:
Synthetic Utility: Exploring its use as a precursor for the synthesis of more complex, polysubstituted pyridines. The functional groups present (cyano, dimethylamino, methyl) offer multiple sites for further chemical modification, making it a potentially valuable starting material for creating novel heterocyclic compounds.
Medicinal Chemistry: Using it as a scaffold to design and synthesize new molecules for biological screening. Given that various substituted nicotinonitriles exhibit a range of pharmacological activities, this compound could serve as a starting point for developing new therapeutic agents. ekb.egresearchgate.net
Materials Science: Investigating its potential incorporation into functional materials. The electronic properties conferred by the substituent groups might make it or its derivatives suitable for applications in optoelectronics or as ligands in coordination chemistry. manipal.edu
Future research would likely focus on leveraging its specific substitution pattern to synthesize novel compounds and evaluate their properties for various applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-4-9(12(2)3)11-6-8(7)5-10/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIQJYDWMKHLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Dimethylamino 4 Methylnicotinonitrile and Analogs
Classical and Contemporary Approaches to Nicotinonitrile Synthesis
The construction of the nicotinonitrile scaffold can be achieved through several convergent and linear synthetic routes. Key strategies include the assembly of the pyridine (B92270) ring from acyclic precursors and the functionalization of existing pyridine systems.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient approach to synthesizing highly substituted pyridines by combining three or more starting materials in a one-pot reaction. nih.govwpmucdn.com These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. nih.gov A common strategy for synthesizing 2-aminonicotinonitrile derivatives involves the condensation of an aldehyde, malononitrile (B47326), and a third component. For instance, the reaction of aldehydes, malononitrile, and various thiophenols can be catalyzed by metal-organic frameworks (MOFs) to produce 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. wpmucdn.comnih.gov
A notable example of a multi-component approach to a related structure involves a four-component domino cyclization. This reaction of commercially available ketones, aldehydes, Meldrum's acid, and ammonium (B1175870) acetate (B1210297) provides a rapid route to dihydropyridones, which can be precursors to nicotinonitriles. nih.gov
While a direct multi-component synthesis for 6-(dimethylamino)-4-methylnicotinonitrile is not prominently described, the synthesis of various 6-aminonicotinonitrile derivatives through these methods suggests the feasibility of such an approach. For example, a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported using natural product catalysts. nih.gov
Condensation Reactions Utilizing Key Precursors
Condensation reactions are a cornerstone in the synthesis of nicotinonitriles. A key precursor for 4-methyl-substituted nicotinonitriles is 2-chloro-4-methylnicotinonitrile. A patented method for its synthesis involves a two-step process. The first step is a condensation reaction between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile. This reaction is typically catalyzed by a base such as piperidine, β-alanine, or their acetate salts, in a solvent like methanol (B129727) or toluene (B28343) at temperatures ranging from 0 to 100 °C. The intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, is then subjected to chlorination and cyclization using phosphorus oxychloride and phosphorus pentachloride to yield 2-chloro-4-methylnicotinonitrile.
The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, is another classical condensation method used to form cyclic ketones which can be precursors to substituted pyridines. wikipedia.orgnumberanalytics.comchem-station.comresearchgate.net This reaction is conceptually related to the Dieckmann condensation. wikipedia.org
The Gewald reaction, while primarily used for the synthesis of 2-aminothiophenes, involves a condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, showcasing the versatility of condensation strategies in heterocyclic synthesis. wikipedia.orgresearchgate.netorganic-chemistry.orgumich.edu
Catalytic Methods in Nicotinonitrile Formation
Modern synthetic approaches increasingly rely on catalytic methods to enhance reaction efficiency, selectivity, and sustainability.
Metal-Organic Frameworks (MOFs), particularly those with magnetic properties, have emerged as effective heterogeneous catalysts in organic synthesis. wpmucdn.comnih.gov A nanomagnetic metal-organic framework, Fe3O4@Co(BDC)-NH2, has been successfully applied in the synthesis of novel fused pyridines and 1,4-dihydropyridines under ultrasonic irradiation. This catalyst demonstrates high thermal stability and can be easily separated from the reaction mixture using an external magnet, allowing for its reuse.
The multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiophenols has been efficiently catalyzed by Zn(II) and Cd(II) MOFs under solvent-free conditions. wpmucdn.comnih.gov These catalysts are robust and can be recycled multiple times without a significant loss of activity.
Hydrogen-bond donating catalysts, particularly when immobilized on magnetic nanoparticles, offer a recyclable and efficient system for various organic transformations. A novel magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been designed and utilized for the synthesis of new nicotinonitrile compounds through a multicomponent reaction under solvent-free conditions. The urea (B33335) moiety on the catalyst's surface acts as a hydrogen bond donor/acceptor, facilitating the reaction. The magnetic nature of the catalyst allows for easy recovery and reuse.
Targeted Synthesis of this compound Precursors and Derivatives
The synthesis of this compound can be strategically approached through the functionalization of a suitable precursor, such as a 6-halonicotinonitrile.
A plausible and efficient route to the target compound begins with the synthesis of 2-chloro-4-methylnicotinonitrile as previously described. This precursor can then undergo a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine (B145610). The electron-withdrawing nitrile group on the pyridine ring facilitates this substitution at the 6-position. Such reactions are typically carried out in a suitable solvent, and the reactivity of the leaving group generally follows the order F > Cl > Br > I. masterorganicchemistry.com The reaction of 2-chloro-3-nitropyridine (B167233) with dimethylamine has been shown to proceed in high yield, demonstrating the feasibility of this approach for related structures. nih.gov
The synthesis of derivatives of this compound can be achieved by targeting the various functional groups on the molecule. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. The methyl group could potentially undergo condensation reactions at its benzylic position. Furthermore, the pyridine nitrogen can be N-oxidized to introduce another point of functionality.
The synthesis of 2,6-diazido-4-methylnicotinonitrile from 2,6-dichloro-4-methylnicotinonitrile (B1293653) has been reported. researchgate.net The resulting diazido compound can then be selectively reduced and acylated to form N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides, which are versatile intermediates for further derivatization, such as the formation of 1,2,3-triazoles. researchgate.net
Below are interactive data tables summarizing the synthetic methodologies discussed.
Table 1: Multi-component and Condensation Reactions for Nicotinonitrile Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Ref. |
| Multi-component | Aldehydes, Malononitrile, Thiophenols | Zn(II) or Cd(II) MOF | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | wpmucdn.comnih.gov |
| Condensation | (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile | Piperidine, β-alanine | 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | |
| Cyclization | 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | POCl₃, PCl₅ | 2-Chloro-4-methylnicotinonitrile |
Table 2: Catalytic Methods in Nicotinonitrile Synthesis
| Catalyst Type | Catalyst Example | Reaction | Key Features | Ref. |
| Nanomagnetic MOF | Fe₃O₄@Co(BDC)-NH₂ | Synthesis of fused pyridines and 1,4-dihydropyridines | Ultrasonic irradiation, reusable, high thermal stability | |
| H-bond Magnetic | Fe₃O₄@SiO₂@tosyl-carboxamide | Multi-component synthesis of nicotinonitriles | Solvent-free, reusable, H-bond donor/acceptor |
Table 3: Targeted Synthesis of Precursors and Derivatives
| Target Compound | Precursor | Reagents | Reaction Type | Ref. |
| This compound | 2-Chloro-4-methylnicotinonitrile | Dimethylamine | Nucleophilic Aromatic Substitution | masterorganicchemistry.comnih.gov |
| 2,6-Diazido-4-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile | Sodium Azide (B81097) | Nucleophilic Aromatic Substitution | researchgate.net |
| N-(6-Azido-5-cyano-4-methylpyridin-2-yl)acylamides | 2,6-Diazido-4-methylnicotinonitrile | Reduction, Acylation | Selective Reduction and Acylation | researchgate.net |
Synthesis of 2-Aminonicotinonitrile Scaffolds
The 2-aminonicotinonitrile framework is a fundamental building block for a wide range of substituted nicotinonitriles, including this compound. Researchers have developed several efficient methods for constructing this scaffold.
A prominent approach involves a one-pot, four-component cyclo-condensation reaction. eurjchem.comresearchgate.net This method typically utilizes a methyl ketone, an aryl aldehyde, malononitrile, and ammonium acetate. eurjchem.comresearchgate.net The reaction proceeds through the formation of a chalcone (B49325) intermediate, which then undergoes cyclization with malononitrile in the presence of an ammonium source to yield the highly functionalized 2-aminonicotinonitrile derivative. nih.gov This multicomponent strategy is valued for its efficiency and atom economy.
Copper-catalyzed cyclization of oxime esters with malononitrile also provides an effective route to 2-aminonicotinonitrile scaffolds. acs.org In this process, the oxime ester acts as an enamine precursor, which then participates in a cyclization reaction to form the desired pyridine ring. acs.org Other synthetic variations include base-mediated reactions involving vinyl azides and α,α-dicyanoalkenes. rsc.org
These synthetic strategies are summarized in the table below, highlighting the diversity of approaches to this important heterocyclic core.
| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features | Reference(s) |
| Four-Component Cyclo-condensation | Methyl ketone, Aryl aldehyde, Malononitrile, Ammonium acetate | Solvent-free microwave or ultrasound irradiation | High efficiency, one-pot synthesis | eurjchem.com, researchgate.net |
| Chalcone Cyclization | Pre-synthesized chalcone, Malononitrile, Ammonium acetate | Refluxing ethanol | Utilizes an intermediate chalcone | nih.gov |
| Copper-Catalyzed Cyclization | Oxime ester, Malononitrile | Copper catalyst | Divergent synthesis potential | acs.org |
| Base-Mediated Synthesis | Vinyl azides, α,α-Dicyanoalkenes | Base | Forms highly functionalized products | rsc.org |
Halogenation and Azido-Derivatization Approaches for Substituted Nicotinonitriles
Introducing halogen and azido (B1232118) groups onto the nicotinonitrile ring is crucial for creating diverse analogs and for subsequent functionalization. These transformations typically involve electrophilic substitution or nucleophilic substitution on a pre-functionalized ring.
Halogenation of aromatic rings, including the pyridine scaffold of nicotinonitrile, is a classic example of electrophilic aromatic substitution. wikipedia.orglibretexts.org For less reactive aromatic systems, the reaction requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃), to activate the halogen (e.g., Cl₂ or Br₂). wikipedia.orglibretexts.orgyoutube.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that is then attacked by the electron-rich aromatic ring. libretexts.org A specific example is the preparation of 2-chloro-4-methylnicotinonitrile, which can be synthesized from a precursor via chlorination using reagents like phosphorus oxychloride and phosphorus pentachloride. google.com
Azido-derivatization provides a route to energetic materials or precursors for other nitrogen-containing heterocycles. The synthesis of 2,6-diazido-4-methylnicotinonitrile has been reported, demonstrating the feasibility of introducing multiple azide groups onto the nicotinonitrile core. researchgate.net Such derivatives can undergo further reactions; for instance, under Staudinger reaction conditions, one azide group can be selectively transformed into a (triphenylphosphoranylidene)amino group, which can then be converted into an acylamide. researchgate.net The remaining azide group can be converted into a 1,2,3-triazole via treatment with 1,3-dicarbonyl compounds. researchgate.net The removal and quantification of any residual azide from a final compound is a critical safety and quality control step in synthetic processes. chromatographyonline.com
Microwave-Assisted Synthetic Protocols for Nicotinonitrile Chromophores
The application of microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of many synthetic protocols, including those for nicotinonitrile derivatives. nih.gov Microwave irradiation facilitates rapid and uniform heating of the reaction mixture through a mechanism known as dielectric heating, where the microwaves directly interact with polar molecules in the mixture. nih.gov
This technique offers several advantages over conventional heating methods:
Reduced Reaction Times: Reactions that might take hours under conventional reflux can often be completed in minutes. researchgate.netrsc.org
Increased Yields: The rapid heating and prevention of side reactions can lead to higher isolated yields of the desired product. eurjchem.comresearchgate.netmdpi.com
Enhanced Purity: The reduction in by-products simplifies purification. eurjchem.comresearchgate.netrsc.org
Environmental Benefits: MAOS often allows for solvent-free ("neat") conditions, reducing chemical waste. eurjchem.comnih.gov
The table below compares conventional and microwave-assisted methods for a representative synthesis of a 2-aminonicotinonitrile derivative.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | Several hours | 5-30 minutes | researchgate.net, rsc.org, mdpi.com |
| Product Yield | Moderate to Good | Good to Excellent | eurjchem.com, researchgate.net |
| Conditions | Reflux in solvent | Often solvent-free | eurjchem.com, nih.gov |
| By-products | More likely | Reduced | researchgate.net, rsc.org |
Regioselectivity and Mechanistic Considerations in Synthesis
The regioselectivity of substitution on the nicotinonitrile ring is governed by the electronic properties of the ring itself and any existing substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609).
In electrophilic aromatic substitution, the incoming electrophile attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate determines the position of substitution. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom directs the regiochemical outcome of these reactions.
For nucleophilic substitution reactions, the opposite is true. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. The positions ortho and para to the electron-withdrawing nitrogen atom are particularly activated for nucleophilic attack. For instance, in the reaction of 2,6-dichloro-4-methylnicotinonitrile with the malononitrile dimer, nucleophilic substitution occurs regioselectively at the chlorine atom at position 6. researchgate.net
Mechanistic studies have also provided insight into the reaction pathways. For example, some syntheses of nicotinonitrile derivatives are proposed to proceed through a cooperative vinylogous anomeric based oxidation in the final step. researchgate.net The choice of catalyst can also play a crucial role in the reaction mechanism and outcome. Hydrogen bond catalysts, for instance, can facilitate reactions by acting as multi-donor/acceptor systems. researchgate.net Understanding these mechanistic details is essential for optimizing reaction conditions and controlling the regioselective formation of the desired product. mdpi.com
Reactivity and Reaction Mechanisms of Nicotinonitrile Systems
General Chemical Reactivity Profiles of Nicotinonitriles
Nicotinonitriles, also known as pyridine-3-carbonitriles, are a class of organic compounds featuring a pyridine (B92270) ring substituted with a nitrile (-C≡N) group at the 3-position. ontosight.aiwikipedia.org The chemical reactivity of this scaffold is largely dictated by the electronic properties of the pyridine ring and the nitrile functional group.
The pyridine ring is inherently electron-deficient compared to benzene (B151609), due to the presence of the more electronegative nitrogen atom. This nitrogen atom exerts an inductive electron-withdrawing effect, which reduces the electron density of the ring carbons, making the system less susceptible to electrophilic attack. The nitrile group is also strongly electron-withdrawing, further deactivating the ring towards electrophiles but activating it towards nucleophiles. The combined effect makes the nicotinonitrile system generally resistant to electrophilic aromatic substitution while being primed for nucleophilic substitution, particularly if a suitable leaving group is present at the 2- or 6-positions.
The nitrile group itself is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, such as in the conversion of nicotinonitrile to nicotinamide (B372718) (a form of vitamin B3). wikipedia.orgacs.org It can also be reduced to a primary amine or participate in addition reactions, for example, with Grignard reagents to form ketones after hydrolysis of the intermediate imine. youtube.com
Electrophilic and Nucleophilic Substitution Reactions in Substituted Pyridine-3-carbonitriles
The substitution patterns in substituted pyridine-3-carbonitriles are a direct consequence of the electronic landscape of the heterocyclic ring.
Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the pyridine ring is significantly more difficult than on benzene and requires harsh reaction conditions. quimicaorganica.orgslideshare.net The nitrogen heteroatom deactivates the ring, particularly at the ortho (2, 6) and para (4) positions. When an electrophile does attack the ring, it preferentially does so at the 3- and 5-positions. This regioselectivity is explained by the stability of the cationic intermediate (sigma complex). Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com In contrast, attack at the 3-position keeps the positive charge distributed among the carbon atoms, leading to a more stable intermediate. researchgate.net
For a molecule like 6-(Dimethylamino)-4-methylnicotinonitrile, the dimethylamino group is typically an activating, ortho-, para-directing group. However, electrophilic substitutions are usually performed in strong acidic media. Under these conditions, the basic nitrogen of the dimethylamino group would be protonated, forming a strongly deactivating trialkylammonium group, further hindering electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present. quimicaorganica.org Nucleophilic substitution is strongly favored at the 2- and 4-positions. youtube.comvaia.com The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer-like complex). When the attack occurs at the 2- or 4-position, the negative charge can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization. vaia.com Attack at the 3-position does not allow for this stabilization, making this pathway much less favorable. quimicaorganica.org In this compound, the dimethylamino group is not a good leaving group. However, related compounds like 2,6-dichloro-4-methylnicotinonitrile (B1293653) readily undergo nucleophilic substitution at the 2- and 6-positions. researchgate.net
Superelectrophilic Chemistry of Aminonitriles
The presence of an amino group on the nicotinonitrile scaffold, as in this compound, opens up a unique area of reactivity known as superelectrophilic chemistry. This typically involves the use of Brønsted or Lewis superacids to dramatically enhance the electrophilicity of a reagent. nih.gov
The Houben-Hoesch reaction is a classic organic reaction that acylates electron-rich aromatic compounds (like phenols) using a nitrile as the acylating agent, typically in the presence of a Lewis acid and HCl. wikipedia.orgbncollegebgp.ac.in A key step in the proposed mechanism is the protonation of the nitrile nitrogen to form a highly electrophilic nitrilium ion (R-C≡N⁺-H). nih.govvu.nl This intermediate is then attacked by the electron-rich arene. The resulting iminium ion is subsequently hydrolyzed during workup to yield an aryl ketone. wikipedia.orgnih.gov This reaction works best with activated aromatic systems; unactivated arenes like benzene are generally unreactive towards typical nitrilium ions. nih.gov
The reactivity of aminonitriles can be dramatically enhanced in superacidic media (e.g., CF₃SO₃H). nih.gov In such environments, both the basic amino group and the nitrile group can be protonated. For an aminonitrile, this leads to the formation of a dicationic electrophile . nih.govnih.gov For instance, a 3-aminopropionitrile derivative in superacid can form an ammonium-nitrilium dication.
This dicationic species is considered a "superelectrophile" because the positively charged ammonium (B1175870) center acts as a powerful electron-withdrawing group, greatly increasing the electrophilicity of the adjacent nitrilium ion. nih.gov These superelectrophiles are reactive enough to overcome the low reactivity of nitrilium ions and can engage in Houben-Hoesch-type reactions with even weakly nucleophilic arenes, such as benzene. nih.govnih.gov Research has shown that various aminonitriles react with benzene in superacid to give the corresponding ketones (after hydrolysis) in fair to good yields. nih.gov
| Aminonitrile Substrate | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|
| 3-(Dimethylamino)propionitrile | CF₃SO₃H, Benzene | Aryl Ketone | 75 |
| 3-(Diethylamino)propionitrile | CF₃SO₃H, Benzene | Aryl Ketone | 65 |
| 4-(Dimethylamino)butyronitrile | CF₃SO₃H, Benzene | Aryl Ketone | 95 |
| (Dimethylamino)acetonitrile | CF₃SO₃H, Benzene | Aryl Ketone | 12 |
The data indicates that the formation of these dicationic superelectrophiles provides a powerful method for C-C bond formation with unactivated aromatic systems. The intermediate iminium ions can also be reduced in a one-pot process to yield benzylic amines. nih.gov
Heterocyclic Annulation and Ring-Forming Reactions
Nicotinonitrile derivatives are valuable synthons for the construction of more complex, fused heterocyclic systems through annulation reactions. rsc.orgbohrium.com Annulation involves the formation of a new ring onto an existing molecular framework.
Malononitrile (B47326) dimer , also known as 2-aminopropene-1,1,3-tricarbonitrile, is a highly versatile and multifunctional reagent used extensively in heterocyclic synthesis. researchgate.netnih.govosi.lv It can act as a nucleophile and a building block for constructing a variety of fused ring systems, including pyridines, pyrazoles, and naphthyridines. osi.lv
In the context of substituted nicotinonitriles, malononitrile dimer can participate in cyclocondensation or nucleophilic substitution reactions. For example, studies on 2,6-dichloro-4-methylnicotinonitrile have shown that it reacts with malononitrile dimer in the presence of a base. The reaction proceeds via a regioselective nucleophilic substitution of the chlorine atom at the 6-position, which is more activated than the 2-position, to form a complex triethylammonium (B8662869) salt. researchgate.net This highlights the utility of malononitrile dimer in functionalizing the nicotinonitrile core and as a precursor for subsequent ring-closing reactions to build fused heterocyclic structures.
Cyclocondensation Pathways
The presence of both a nitrile group and an amino functionality on the pyridine ring makes this compound a prime candidate for cyclocondensation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of fused heterocyclic systems, which are often of significant interest in medicinal chemistry and materials science. wisdomlib.org Cyclocondensation involves the formation of a ring structure from two or more reacting molecules, leading to a new cyclic compound. wisdomlib.org
One of the most common cyclocondensation reactions for aminonitriles is the synthesis of pyridopyrimidines. researchgate.net In a typical pathway, the amino group of the nicotinonitrile would act as a nucleophile, attacking an appropriate electrophile, followed by an intramolecular cyclization involving the nitrile group. For instance, reaction with a one-carbon electrophile source could lead to the formation of a fused pyrimidine (B1678525) ring.
Another potential, though intramolecular, cyclization pathway related to nitriles is the Thorpe-Ziegler reaction. This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. numberanalytics.comdrugfuture.comchem-station.comresearchgate.netbuchler-gmbh.com While this compound is not a dinitrile itself, this reaction highlights the reactivity of the nitrile group in forming new rings under basic conditions.
A hypothetical cyclocondensation reaction is presented in the table below, illustrating a potential pathway for the formation of a pyridopyrimidine derivative from this compound.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Formamide | 4-(Dimethylamino)-5-methyl-7H-pyrido[2,3-d]pyrimidin-4-amine (hypothetical) | Cyclocondensation |
| This compound | Guanidine | N,N,5-Trimethyl-7H-pyrido[2,3-d]pyrimidine-2,4-diamine (hypothetical) | Cyclocondensation |
This table presents hypothetical reaction pathways based on the known reactivity of aminonitriles.
Hydrogen-Bond Assisted Transformations in Aminonitriles
Hydrogen bonding plays a crucial role in the structure, properties, and reactivity of molecules containing both hydrogen bond donors and acceptors. In this compound, the pyridine ring nitrogen and the nitrile nitrogen are potential hydrogen bond acceptors, while the molecule as a whole could interact with protic solvents or reagents.
The amino group in aminopyridines can participate in intermolecular hydrogen bonding, which can influence their reactivity. nih.gov For instance, in a protic solvent, hydrogen bonding to the pyridine nitrogen could increase the electrophilicity of the ring, potentially facilitating nucleophilic attack. Conversely, hydrogen bonding to the dimethylamino group could modulate its electron-donating character.
The table below outlines potential hydrogen bonding interactions and their possible effects on the reactivity of this compound.
| Interacting Molecule (Hydrogen Bond Donor) | Hydrogen Bond Acceptor Site on Subject Compound | Potential Effect on Reactivity |
| Protic Solvent (e.g., Methanol) | Pyridine Ring Nitrogen | Increased electrophilicity of the pyridine ring. |
| Protic Solvent (e.g., Methanol) | Nitrile Nitrogen | Activation of the nitrile group towards nucleophilic addition. |
| Reagent with N-H or O-H group | Dimethylamino Nitrogen | Modulation of the electron-donating effect of the dimethylamino group. |
This table illustrates potential hydrogen bonding interactions and their theoretical consequences on reactivity.
Side Reaction Analysis and Byproduct Formation in Nitrile Chemistry
The synthesis and subsequent reactions of nicotinonitrile derivatives can be accompanied by the formation of side products. A thorough understanding of potential side reactions is crucial for optimizing reaction conditions and ensuring the purity of the desired product.
In the synthesis of substituted nicotinonitriles, common side reactions can include polymerization, hydrolysis of the nitrile group to an amide or carboxylic acid, and the formation of regioisomers if the precursors are not sufficiently selective. For instance, in the synthesis of 2-chloro-4-methyl nicotinonitrile, a precursor to many substituted nicotinonitriles, impurities can arise from incomplete chlorination or side reactions of the starting materials. google.com
During reactions involving the nitrile group of this compound, such as a cyclocondensation, a common side reaction is the hydrolysis of the nitrile to the corresponding amide, 6-(dimethylamino)-4-methylnicotinamide, especially if water is present and the conditions are acidic or basic. Another possibility is the formation of dimers or trimers of the starting material or intermediates, particularly under strongly basic conditions, analogous to the Thorpe reaction. drugfuture.com
The dimethylamino group, while generally stable, could be susceptible to demethylation under certain harsh conditions, leading to the formation of 6-(methylamino)-4-methylnicotinonitrile or even 6-amino-4-methylnicotinonitrile (B65187) as minor byproducts.
The following table summarizes potential side reactions and the byproducts that could be formed from this compound under various reaction conditions.
| Reaction Condition | Potential Side Reaction | Potential Byproduct |
| Acidic or Basic Hydrolysis | Nitrile Hydrolysis | 6-(Dimethylamino)-4-methylnicotinamide |
| Strong Base | Dimerization | Dimeric enaminonitrile |
| Harsh Acidic Conditions | Demethylation | 6-(Methylamino)-4-methylnicotinonitrile |
This table provides a summary of plausible side reactions and byproducts based on the functional groups present in the molecule.
Computational and Theoretical Investigations of Substituted Nicotinonitriles
Quantum Chemical Methodologies in Nicotinonitrile Studies
Quantum chemical methods are fundamental to the in-silico investigation of nicotinonitrile derivatives. These approaches allow for the calculation of molecular properties, providing a detailed picture of the electronic environment and potential reactivity.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy, making it suitable for medium to large-sized molecules. researchgate.net DFT calculations are routinely used to determine various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. nih.govjocpr.com
Table 1: Representative DFT Functionals and Basis Sets in Pyridine (B92270) Derivative Studies This table contains interactive elements. Click on the headers to sort.
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties researcher.life |
| B3LYP | 6-311++G(d,p) | NMR Chemical Shifts, Vibrational Frequencies ijcce.ac.ir |
| M06-2X | 6-311++G(2d,2p) | Electronic Absorption Spectra, Tautomer Stability nih.gov |
To investigate the excited-state properties and electronic transitions of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of ground-state DFT. ijcce.ac.irresearchgate.net This methodology is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. nih.govresearchgate.net
For a compound like 6-(Dimethylamino)-4-methylnicotinonitrile, which contains a chromophoric system, TD-DFT calculations can predict its absorption wavelengths (λmax). researchgate.net The presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group on the pyridine ring suggests the possibility of intramolecular charge transfer (ICT) transitions. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. researchgate.net Studies on similar amino-substituted pyridines and pyrimidines have successfully used TD-DFT to interpret their photophysical properties, including fluorescence. researchgate.neturfu.ru
Electronic Structure and Reactivity Modeling
Computational modeling provides key descriptors that help in predicting the chemical reactivity and electronic behavior of this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group should lower the energy of the LUMO. This combined effect would likely result in a relatively small energy gap, indicating high reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 2: Illustrative HOMO-LUMO Data for Related Aromatic Amines This table contains interactive elements. Click on the headers to sort.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-Aminopyridine | -6.26 | -0.88 | 5.38 irjweb.com |
| 4-Dimethylaminopyridine | -7.54 | 0.58 | 8.12 researchgate.net |
Note: Values are illustrative and depend on the specific computational method and basis set used.
Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. bhu.ac.inresearchgate.net The MEP map identifies regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are prone to nucleophilic attack. jocpr.combhu.ac.in In polar materials, these long-range electrostatic interactions play a fundamental role in their phenomenology. arxiv.org
Reaction Pathway Elucidation and Transition State Analysis
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. numberanalytics.com DFT is a powerful tool for mapping potential energy surfaces, which allows for the elucidation of reaction mechanisms. chemrxiv.org This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). numberanalytics.comresearchgate.net A transition state represents the highest energy point along a reaction coordinate. numberanalytics.com
By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of a reaction can be determined. nih.gov This information is crucial for predicting reaction rates and understanding selectivity (regio-, stereo-, and chemoselectivity). researchgate.net For a substituted nicotinonitrile, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution at the pyridine ring or reactions involving the cyano group. Computational methods allow researchers to compare different possible pathways and determine the most energetically favorable route. nih.govpku.edu.cn For example, analysis could predict whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates. researchgate.net
Solvent Effects on Electronic Properties and Reactivity
The surrounding solvent medium can significantly influence the electronic structure and, consequently, the reactivity of polar molecules such as substituted nicotinonitriles. Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these solvent-solute interactions. While specific computational data for this compound is not extensively available in the current literature, the principles can be understood by examining studies on analogous donor-acceptor substituted pyridine derivatives.
The electronic properties of this compound are dictated by the interplay between the strong electron-donating dimethylamino group and the electron-withdrawing nitrile group. This intramolecular charge transfer (ICT) character results in a significant ground-state dipole moment. When dissolved in a solvent, the molecule's electronic distribution is perturbed. Polar solvents are expected to stabilize the polar ground state and even more so, the typically more polar excited state, leading to changes in spectroscopic and electronic properties.
Computational models, such as the Polarizable Continuum Model (PCM) and its variants, are frequently used to simulate these bulk solvent effects. These models treat the solvent as a continuous dielectric medium, and the solute is placed in a cavity within it. By calculating properties in different simulated solvents, trends in electronic behavior can be predicted.
For a molecule like this compound, increasing solvent polarity is generally predicted to cause a bathochromic (red) shift in the emission spectra due to the stabilization of the excited state. This phenomenon, known as solvatochromism, is a hallmark of molecules with significant ICT character. Theoretical calculations can quantify this effect by computing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitation energy and chemical reactivity. In polar solvents, this gap is often reduced, indicating increased reactivity.
The table below illustrates hypothetical data based on general trends observed for similar donor-acceptor substituted pyridines, demonstrating the expected influence of solvent polarity on key electronic properties of this compound, as would be predicted by DFT calculations.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Toluene (B28343) | 2.38 | 7.5 | -5.80 | -1.50 | 4.30 |
| Dichloromethane | 8.93 | 8.5 | -5.85 | -1.60 | 4.25 |
| Acetone | 20.7 | 9.2 | -5.90 | -1.70 | 4.20 |
| Acetonitrile | 37.5 | 9.8 | -5.95 | -1.75 | 4.20 |
| Water | 80.1 | 10.5 | -6.00 | -1.85 | 4.15 |
Note: The data in this table is illustrative and based on general principles of solvent effects on similar molecules. Specific experimental or computational data for this compound was not available in the searched literature.
These theoretical investigations are crucial for understanding and predicting how this compound will behave in different reaction conditions, providing a guide for solvent selection in synthetic applications and for the design of novel materials with specific electronic properties.
Theoretical Insights into Regiochemistry and Stereochemistry
Computational chemistry provides powerful tools to predict the regiochemistry and stereochemistry of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies can predict the most likely sites for electrophilic and nucleophilic attack and the stereochemical outcome of reactions at prochiral centers.
Nucleophilic attack is also a key consideration. The nitrile group itself is an electrophilic center and can undergo nucleophilic addition. Theoretical modeling can be used to study the reaction pathway of nucleophilic addition to the nitrile, determining the activation energy barriers and the stability of intermediates. This is particularly relevant for predicting the feasibility of converting the nitrile group into other functional groups, such as amides or carboxylic acids.
In terms of stereochemistry, if a reaction creates a new chiral center, computational methods can be used to predict the diastereomeric or enantiomeric excess. For instance, in a nucleophilic addition to the nitrile group, if the incoming nucleophile or the nicotinonitrile itself is chiral, two diastereomeric transition states will be possible. By calculating the energies of these transition states, the preferred reaction pathway and thus the major product can be predicted.
The following table outlines the predicted reactivity of different sites in this compound based on general principles of pyridine and nitrile chemistry, which would be quantifiable through detailed computational analysis.
| Site of Attack | Type of Reaction | Predicted Reactivity | Rationale |
| C2-position | Electrophilic Aromatic Substitution | High | Activated by the strong electron-donating dimethylamino group at the para-position. |
| C5-position | Electrophilic Aromatic Substitution | Moderate | Activated by the electron-donating methyl group at the meta-position and the amino group at the ortho-position. |
| Nitrile Carbon | Nucleophilic Addition | High | The carbon atom of the nitrile group is inherently electrophilic and susceptible to attack by nucleophiles. |
| Pyridine Nitrogen | Electrophilic Attack (e.g., protonation, alkylation) | High | The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack. |
Note: The predictions in this table are based on established principles of chemical reactivity. Specific computational studies on the regiochemistry and stereochemistry of reactions involving this compound were not found in the surveyed literature.
Through such theoretical investigations, a deeper understanding of the chemical behavior of this compound can be achieved, facilitating its use in the synthesis of more complex molecules and functional materials.
Spectroscopic and Advanced Characterization Techniques for Nicotinonitrile Derivatives
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-(Dimethylamino)-4-methylnicotinonitrile, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent peak would arise from the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the 2240–2220 cm⁻¹ region for aromatic nitriles. spectroscopyonline.com The presence of the pyridine (B92270) ring would be confirmed by C=C and C=N stretching vibrations within the aromatic system, generally found in the 1620–1400 cm⁻¹ range. spectroscopyonline.com
Vibrations associated with the methyl and dimethylamino groups would also be visible. The C-H bonds in these aliphatic groups are expected to produce stretching peaks between 3000 and 2850 cm⁻¹. spectroscopyonline.com Additionally, C-N stretching from the dimethylamino group would likely appear in the fingerprint region of the spectrum. spectroscopyonline.com
Expected FT-IR Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |
| Pyridine Ring | C=C and C=N Stretching | 1620 - 1400 | Medium to Strong |
| Methyl/Dimethylamino | C-H Stretching | 3000 - 2850 | Medium |
| Dimethylamino | C-N Stretching | 1350 - 1250 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H-NMR and ¹³C-NMR
¹H-NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The structure suggests four distinct proton signals:
Two singlets in the aromatic region (typically δ 6.0-8.5 ppm) corresponding to the two protons on the pyridine ring (at positions 2 and 5).
A singlet for the three protons of the methyl group (CH ₃) attached to the pyridine ring, likely in the δ 2.0-2.5 ppm range.
A singlet for the six protons of the dimethylamino group (-N(CH ₃)₂), expected to appear further upfield, potentially around δ 3.0 ppm.
¹³C-NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals would be anticipated (since the two methyl carbons of the dimethylamino group are equivalent). youtube.com
The carbon of the nitrile group (-C ≡N) would appear in the δ 115-125 ppm range. longdom.org
The five carbons of the pyridine ring would produce signals in the aromatic region (δ 100-160 ppm). chemrxiv.orgacs.orgresearchgate.net The specific shifts would be influenced by the attached substituents.
The methyl group carbon (-C H₃) would be found in the upfield region, typically δ 15-25 ppm.
The two equivalent carbons of the dimethylamino group (-N(C H₃)₂) would give a single signal, likely in the δ 30-45 ppm range.
Predicted ¹H-NMR Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Pyridine-H (Position 2) | ~8.0 - 8.5 | Singlet | 1H |
| Pyridine-H (Position 5) | ~6.0 - 6.5 | Singlet | 1H |
| -N(CH₃)₂ | ~3.0 | Singlet | 6H |
| -CH₃ | ~2.2 | Singlet | 3H |
Predicted ¹³C-NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C≡N | 115 - 125 |
| Pyridine Ring Carbons | 100 - 160 |
| -N(CH₃)₂ | 30 - 45 |
| -CH₃ | 15 - 25 |
Advanced 2D NMR Techniques (DEPT, COSY)
To unambiguously assign the signals from ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. harvard.edu
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.orguvic.ca In a DEPT-135 experiment, CH₃ and CH groups would produce positive signals, while CH₂ groups would show negative signals. Quaternary carbons (like the nitrile carbon and the ring carbons at positions 3, 4, and 6) would be absent. This would help confirm the assignments of the methyl and dimethylamino carbons. uvic.ca
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. longdom.org While this compound has no adjacent ring protons, COSY would be useful to confirm the absence of such correlations and to verify long-range couplings if they exist. libretexts.org
Mass Spectrometry (HRMS, EI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
HRMS (High-Resolution Mass Spectrometry): HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₀H₁₁N₃ (exact mass: 173.0953). mdpi.com
EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 173. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the dimethylamino group to give a fragment at m/z = 158, or the cleavage of the entire dimethylamino group. nih.govdocbrown.info
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net
Furthermore, X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the material's solid-state properties. acs.org Studies on similar functionalized pyridine and nicotinonitrile derivatives have successfully used this method to confirm their molecular structures and analyze crystal packing. mdpi.comresearchgate.net
Spectrophotometric Analysis
UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. numberanalytics.com Molecules with conjugated π-systems, such as the aromatic ring in this compound, typically exhibit strong UV absorption. nist.gov
The spectrum for this compound is expected to show one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these peaks are characteristic of the compound's electronic structure. This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the compound, following the Beer-Lambert law. rsc.org This allows for the accurate determination of the compound's concentration in a solution.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. When a molecule absorbs UV-Vis light, its valence electrons are excited from a lower energy level to a higher one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's structure and electronic system.
For nicotinonitrile derivatives, the position and intensity of absorption bands are highly sensitive to the nature of substituents on the pyridine ring and the polarity of the solvent. Electron-donating groups, such as the dimethylamino group, typically cause a bathochromic (red) shift in the absorption maximum, indicating a smaller energy gap for electronic transitions. Studies on related heterocyclic compounds show that λmax values can vary significantly, often appearing in the range of 250-400 nm depending on the specific molecular structure and solvent used. For instance, in a study of newly synthesized hydrazone derivatives, the λmax was observed at 202 nm and 252 nm, while related precursor molecules absorbed at 243 nm and 264 nm, highlighting the technique's sensitivity to structural changes. mu-varna.bg
Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds This table is illustrative of the technique's application, as specific data for this compound was not available in the provided sources.
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Bexarotene | Not Specified | 264 | mu-varna.bg |
| Paracetamol | Not Specified | 243 | mu-varna.bg |
| Newly Synthesized Hydrazone | Not Specified | 202, 252 | mu-varna.bg |
Fluorescence Spectroscopy and Photoluminescence
Fluorescence spectroscopy is a powerful technique used to study the emission of light from molecules that have absorbed light. This property, known as photoluminescence, is characteristic of fluorescent compounds (fluorophores). Upon absorbing a photon, a molecule is excited to a higher electronic state and then relaxes to its ground state by emitting a photon of a longer wavelength (lower energy). The difference between the excitation and emission wavelengths is known as the Stokes shift.
Nicotinonitrile derivatives featuring electron-donating groups often exhibit significant fluorescence. The intensity and wavelength of the emission are strongly influenced by the molecular structure and the surrounding environment, such as solvent polarity. Research on various nicotinonitrile-based fluorescent dyes has shown that their emission maxima (λem) can range from 473 nm to 505 nm. researchgate.net The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For some derivatives, quantum yields can be as high as 92% (0.92), although the presence of certain groups, like a nitro group, can quench fluorescence entirely. researchgate.net This strong solvatochromic behavior (change in color with solvent polarity) makes them suitable for applications as sensors and in organic light-emitting diodes (OLEDs). researchgate.net
Table 2: Photoluminescence Properties of Various Nicotinonitrile-Based Dyes
| Dye Series | Emission Maxima (λem) | Fluorescence Quantum Yield (Φem) | Key Findings | Reference |
|---|---|---|---|---|
| 2-oxo-1,2-dihydropyridine-3-carbonitrile | 473-505 nm | 3.6-72.7% | Emission strongly depends on solvent polarity and basicity. | researchgate.net |
| 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile | Not Specified | Up to 92% | Exhibit strong solvatochromism and large Stokes shifts. | researchgate.net |
| 2-(N-cycloamino)cinchomeronic dinitriles | Not Specified | Up to 80% | Show intense emission in nonpolar solvents. | researchgate.net |
Advanced Material Characterization Techniques Relevant to Nicotinonitrile Applications
Beyond standard spectroscopy, a range of advanced characterization techniques are employed to understand the morphological, compositional, magnetic, and electrochemical properties of materials incorporating nicotinonitrile derivatives.
Electron Microscopy (SEM, TEM, HAADF-STEM)
Electron microscopy techniques use a beam of accelerated electrons to visualize specimens at very high magnifications.
Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of a sample. In a study on electrochemical sensors for nicotine (B1678760), Field Emission SEM (FESEM) was used to analyze the surface of a screen-printed carbon electrode before and after modification. jscimedcentral.com
Transmission Electron Microscopy (TEM) allows for the imaging of the internal structure of a sample. It is particularly useful for characterizing nanoparticles and thin films.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is sensitive to variations in the atomic number of elements in the sample, making it excellent for compositional mapping at the nanoscale.
These techniques are critical for applications where nicotinonitrile derivatives are incorporated into larger structures, such as catalysts or electronic devices, to ensure the material has the desired morphology and composition.
X-ray Spectroscopy (XPS, XANES, EXAFS, EDS)
X-ray spectroscopy techniques provide detailed information about the elemental composition and chemical states of atoms within a material.
X-ray Photoelectron Spectroscopy (XPS) analyzes the kinetic energy of electrons ejected from a material when it is bombarded with X-rays. It is a surface-sensitive technique that can identify the elements present and their oxidation states. Studies on related compounds like nicotine, nicotinic acid, and nicotinamide (B372718) have used XPS to assign core-level photoionization spectra, revealing that the effects of conformational differences are generally small. nih.govresearchgate.net
X-ray Absorption Near-Edge Structure (XANES) , also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the local geometric structure and electronic states of the absorbing atom. nih.govresearchgate.net For nicotinic acid and nicotinamide, this technique has shown evidence of interaction between the delocalized orbitals of the pyridine ring and its substituents. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS) gives information about the local atomic environment of a specific element, including bond distances and coordination numbers.
Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with electron microscopy to provide elemental analysis of a specific point or area of the sample.
Magnetometry (VSM)
Vibrating Sample Magnetometry (VSM) is used to measure the magnetic properties of a material. This technique is particularly relevant when nicotinonitrile derivatives are used in conjunction with magnetic materials, such as in catalysis. In one study, VSM was used to characterize a nanomagnetic metal-organic framework (Fe3O4@MIL-53(Al)-N(CH2PO3)2) employed as a catalyst for the synthesis of nicotinonitrile derivatives. nih.govacs.org The VSM analysis confirmed the magnetic properties of the catalyst, which is crucial for its easy separation from the reaction mixture using an external magnet. nih.govacs.org
Electrochemical Characterization (LSV, CV, EIS)
Electrochemical techniques are used to study the redox properties of molecules and the performance of electrochemical devices.
Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are used to investigate the oxidation and reduction potentials of a compound. These methods have been applied to develop sensors for nicotine, where the oxidation of the molecule at an electrode surface is measured. jscimedcentral.com
Electrochemical Impedance Spectroscopy (EIS) probes the resistance and capacitance properties of an electrochemical system. It is used to study electrode surfaces and charge transfer kinetics. For example, EIS has been used to characterize gold nanoparticle-modified electrodes for nicotine detection, showing that the modified electrode has superior electroconductivity compared to a bare electrode. frontiersin.org
Table 3: Electrochemical Parameters for Nicotine Detection Using a Modified Electrode This table illustrates the application of electrochemical techniques to a closely related compound.
| Technique | Parameter | Optimized Value | Purpose | Reference |
|---|---|---|---|---|
| Square Wave Voltammetry (SWV) | Pulse Amplitude | 60 mV | Nicotine Determination | jscimedcentral.com |
| SWV | Step Potential | 10 mV | Nicotine Determination | jscimedcentral.com |
| SWV | Frequency | 40 Hz | Nicotine Determination | jscimedcentral.com |
| Adsorptive Stripping Voltammetry | Accumulation Potential | 0.1 V | Pre-concentration of Nicotine | jscimedcentral.com |
| Adsorptive Stripping Voltammetry | Accumulation Time | 45 s | Pre-concentration of Nicotine | jscimedcentral.com |
Research Applications of Nicotinonitrile Frameworks in Materials Science and Chemical Synthesis
Nicotinonitrile Derivatives as Synthetic Intermediates
The nicotinonitrile core is a valuable building block in organic synthesis due to the reactivity of its functional groups and the aromatic pyridine (B92270) ring. These derivatives serve as foundational materials for constructing more elaborate molecular structures.
Precursors for Complex Organic Molecules and Heterocycles
Nicotinonitrile derivatives are widely used as precursors for a variety of complex organic molecules and fused heterocyclic systems. researchgate.netbeilstein-journals.org The presence of both a cyano group and an amino group allows for a range of chemical transformations. For instance, these compounds can be used to synthesize thieno[2,3-b]pyridines, which are important heterocyclic structures. researchgate.net The reaction of 3-cyanopyridine-2(1H)-thiones with various reagents can lead to the formation of these condensed heterocycles. researchgate.net
Furthermore, the reaction of β-amino enones with methylene (B1212753) active nitriles is a key strategy for forming 2-pyridone derivatives, where a nicotinonitrile-like structure is an intermediate. researchgate.net The versatility of the nicotinonitrile framework is also demonstrated in its use to create polyfunctional substituted pyridine derivatives, which can then be converted into bicyclic and polycyclic systems. scirp.org For example, 2,6-diazido-4-methylnicotinonitrile has been used to synthesize N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides and corresponding 1,2,3-triazoles, showcasing its utility in creating novel molecular architectures. researchgate.net
Building Blocks for Polycondensed Systems
Polycondensation is a process where monomers with two or more reactive functional groups combine to form polymers, often with the elimination of small molecules like water. gdckulgam.edu.inmelscience.com Nicotinonitrile derivatives that possess such difunctionality can act as monomers in these reactions. taylorandfrancis.com While specific research on 6-(Dimethylamino)-4-methylnicotinonitrile in polycondensation is not detailed, the general class of pyridine derivatives is utilized in creating coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atom in the pyridine ring and the nitrogen of the cyano group can both coordinate with metal ions, enabling the formation of extended, repeating structures. mdpi.comd-nb.info This capability allows for the targeted design of new materials with specific properties by controlling the molecular packing and intermolecular interactions. d-nb.info
Exploration in Optoelectronic and Electronic Materials
The "push-pull" electronic structure of this compound, where the dimethylamino group donates electron density and the nitrile group withdraws it, is a key feature for optoelectronic applications. This intramolecular charge transfer (ICT) characteristic is fundamental to its light-absorbing and emitting properties.
Luminescent Chromophores and Fluorescent Dyes
Compounds with a donor-acceptor architecture often exhibit strong fluorescence, making them suitable as luminescent chromophores and dyes. mdpi.combroadpharm.com Highly substituted nicotinonitrile derivatives have been synthesized and shown to be efficient fluorescent dyes. researchgate.netresearcher.liferesearchgate.net For example, a series of 2-amino-6-chloro-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitrile derivatives exhibit strong blue-green fluorescence, with emission maxima influenced by the substituents on the pyridine ring. researchgate.net The presence of the electron-donating dimethylamino group is crucial for these luminescent properties. researchgate.net The fluorescence arises from the energy released when an electron returns from an excited state, created by light absorption, to its ground state. broadpharm.com
pH-Sensing Materials
The fluorescence of certain donor-acceptor dyes can be sensitive to the chemical environment, such as pH. researchgate.net This sensitivity allows them to be used as pH sensors. While direct studies on this compound as a pH sensor are limited, related cyanine (B1664457) and triphenylimidazole-phenylacrylonitrile derivatives demonstrate pH-dependent optical properties. nih.govrsc.orgrsc.orgnih.gov In these systems, the protonation or deprotonation of a nitrogen atom can alter the electronic structure of the molecule, leading to a change in its fluorescence intensity or wavelength. researchgate.netnih.gov For instance, some near-infrared cyanine dyes functionalized with pyrazole (B372694) derivatives show changes in fluorescence lifetime from 0.93 ns in neutral media to 1.27 ns in acidic conditions. nih.govnih.gov A triphenylimidazole-phenylacrylonitrile derivative exhibits an emission maximum at 541 nm at pH 2, which shifts to 561 nm and 671 nm at pH 14. rsc.org This reversible change in emission color makes such compounds useful for monitoring pH in biological and chemical systems. rsc.orgresearchgate.net
Tunable Photophysical Properties
A significant advantage of donor-acceptor nicotinonitriles is that their photophysical properties can be tuned. mdpi.commdpi.comrsc.orgusm.edu This tuning can be achieved by modifying the chemical structure or by changing the solvent environment, a phenomenon known as solvatochromism. rsc.orgconicet.gov.arresearchgate.netresearchgate.net
The chemical grafting of a dimethylamino group onto a related 4-(methoxyphenyl acetonitrile) monomer was shown to induce significant changes in its electronic and optical properties, resulting in enhanced absorption and emission. researchgate.net Altering the electron-donating or -accepting strength of the substituents on the pyridine ring can shift the absorption and emission wavelengths. mdpi.comresearchgate.net
The effect of solvent polarity on the fluorescence of these compounds is a well-documented example of tunable properties. In many donor-acceptor systems, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. conicet.gov.arresearchgate.net This is because more polar solvents stabilize the charge-separated excited state more than the ground state. Studies on various nicotinonitrile and other donor-acceptor dyes demonstrate this strong solvatochromic behavior, with significant shifts in emission maxima observed when moving from nonpolar to polar solvents. researchgate.netresearchgate.net For example, a study on 2-amino-4,6-diphenylnicotinonitriles showed their emission maxima shifting across a range of solvents, indicating a strong influence of the environment on their fluorescence properties. This tunability is critical for designing materials for specific applications in sensing, imaging, and organic electronics. researchgate.net
The table below summarizes the solvatochromic effects on related donor-acceptor fluorescent compounds, illustrating the principle of tunable photophysical properties.
| Compound Class | Solvent Change (Nonpolar to Polar) | Emission Wavelength Shift (nm) | Reference |
| 7-Aryl-3-hydroxychromones | Heptane to DMSO | 157 - 174 | conicet.gov.ar |
| Triphenylimidazole-phenylacrylonitrile | Toluene (B28343) to DMSO | ~46 | rsc.org |
| 2-Amino-6-chloro-4-arylpyridine-3,5-dicarbonitriles | Toluene to Acetonitrile | ~30 - 50 | researchgate.net |
Role in Advanced Materials Development
The nicotinonitrile scaffold, characterized by the presence of a nitrogen atom in the aromatic ring and a nitrile group, offers multiple coordination sites. This makes derivatives like this compound valuable building blocks for creating sophisticated materials with tailored properties. The electron-donating dimethylamino group and the methyl group further modify the electronic and steric characteristics of the molecule, influencing its interactions and assembly into larger structures.
While direct research on this compound within composites is not extensively documented, the functional groups of the nicotinonitrile framework are well-suited for integration into advanced materials. Pyridine derivatives are explored for creating materials with specific optical or electrical properties. researchgate.net The nitrile group and the pyridine nitrogen can engage in strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for the cohesion and performance of composite materials.
The incorporation of such functional molecules into a polymer matrix can lead to engineered materials with enhanced thermal stability, altered dielectric properties, or novel photophysical characteristics. The dimethylamino group, a strong electron-donating moiety, can significantly influence the charge distribution within the molecule, making it a candidate for applications in nonlinear optical (NLO) materials.
Table 1: Potential Roles of this compound Functional Groups in Composites
| Functional Group | Potential Role in Composite Materials |
| Pyridine Ring | Provides a rigid, aromatic core; can be functionalized to tune properties. |
| Nitrile (Cyano) Group | High polarity enhances adhesion to matrix materials; potential for cross-linking reactions. |
| Dimethylamino Group | Acts as a strong electron-donating group, potentially enhancing nonlinear optical (NLO) or electronic properties. |
| Methyl Group | Influences steric hindrance, affecting molecular packing and solubility within a polymer matrix. |
Organometallic frameworks, particularly Metal-Organic Frameworks (MOFs), are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The designable pores and high surface area of MOFs make them excellent candidates for use as "nanoflasks" or catalysts in polymerization reactions. rsc.orgresearchgate.net
The this compound molecule is a promising candidate for a ligand in MOF synthesis due to its multiple potential coordination sites (the pyridine nitrogen and the nitrile nitrogen). By forming a coordination network with metal ions, it could create a framework with specific pore sizes and chemical environments. These tailored nanochannels can be used to control polymerization processes in several ways: rsc.org
Scaffolding: The MOF can act as a template, confining monomer molecules within its pores and directing the growth of polymer chains. This can lead to polymers with controlled molecular weight and reduced branching. researchgate.net
Catalysis: The metal nodes within the MOF can act as catalytic sites for initiating polymerization. rsc.org MOFs can be designed to possess homogeneously distributed reaction sites, offering advantages over conventional heterogeneous catalysts. rsc.org
Monomer Sequencing: In copolymerization, the selective absorption of different monomers into the MOF pores could influence the sequence of the resulting polymer chain.
The synthesis of MOF/polymer hybrids can be achieved through strategies like in-situ free radical polymerization, where an initiator is coordinated to the metal sites within the MOF to start the polymerization of vinyl monomers that have entered the pores. nih.gov This creates a highly uniform hybrid material where the polymer is intimately integrated with the MOF structure. nih.gov
Other Emerging Research Applications
Beyond structural materials, the coordination chemistry of the nicotinonitrile framework is central to its application in chemical sensing and the rational design of metal complexes for catalysis and other functions.
A chemical sensor operates by recognizing a target analyte and transducing that recognition event into a measurable signal. nih.gov The ability of this compound to act as a ligand for metal ions is the foundation for its potential use in chemical sensors. Both the nitrogen of the pyridine ring and the nitrogen of the nitrile group possess lone pairs of electrons that can form coordinate covalent bonds with metal cations. wikipedia.orgmdpi.com
The interaction with a specific metal ion can cause a detectable change in the molecule's physical properties, such as its fluorescence or its electrochemical potential. For instance, the binding of a metal ion could:
Quench or enhance fluorescence: If the molecule is fluorescent, complexation with a metal ion can alter its electronic state, leading to a change in the intensity or wavelength of its emission.
Alter redox potential: The binding of a metal can make the ligand easier or harder to oxidize or reduce, a change that can be detected with electrochemical methods. mdpi.com
The substituents on the nicotinonitrile ring play a key role in tuning its selectivity. The electron-donating dimethylamino group increases the electron density on the pyridine ring, potentially strengthening its interaction with Lewis acidic metal ions. This allows for the design of sensors that are highly selective for a particular target ion over other interfering ions. mdpi.com MOFs built from such ligands are also being heavily investigated as sensing platforms due to their ability to concentrate analytes within their porous structure. rsc.org
Table 2: Potential Sensing Applications based on Metal Ion Complexation
| Target Analyte (Metal Ion) | Principle of Detection | Potential Role of the Ligand |
| Heavy Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Fluorescence Quenching / Colorimetry | Forms a stable complex, altering the photophysical properties of the molecule. |
| Alkali/Alkaline Earth Metals (e.g., Mg²⁺) | Potentiometric or Ion-Selective Electrodes | Acts as a selective ionophore in a membrane, creating a potential difference based on ion concentration. |
| Lanthanide Ions (e.g., La³⁺) | Luminescence Enhancement | The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. |
The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometries, stabilities, and reactivities for applications in catalysis, medicine, and materials. escholarship.org this compound possesses several key features that make it an interesting scaffold for ligand design. nih.govlumenlearning.com
Coordination Modes: It can act as a monodentate ligand, binding through the pyridine nitrogen, which is the most common mode for pyridine derivatives. However, the nitrile group can also coordinate to a metal center or bridge two metal centers, allowing for the formation of more complex polynuclear structures. wikipedia.orgnih.gov
Steric Control: The methyl group at the 4-position provides steric bulk near the coordination site. This can be used to control the number of ligands that bind to a metal center, influence the geometry of the final complex, and create specific pockets around the metal that may enhance selectivity in catalytic reactions. tcd.ie
By systematically modifying the substituents on the nicotinonitrile framework, chemists can fine-tune the ligand's properties to achieve a desired outcome in the resulting metal complex. This approach is fundamental to developing new catalysts for organic synthesis, creating novel magnetic materials, and designing luminescent probes.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Chemistry for Nicotinonitriles
The development of chemical products and processes that minimize the use and generation of hazardous substances is a core tenet of sustainable or "green" chemistry. Future research into the synthesis of 6-(Dimethylamino)-4-methylnicotinonitrile should prioritize these principles, moving beyond traditional methods to more efficient and environmentally benign alternatives. ldrout.in Key areas of focus include maximizing atom economy, where starting materials are maximally incorporated into the final product, and designing energy-efficient processes that operate at lower temperatures and pressures. researchgate.net
Exploration into novel synthetic strategies could involve multicomponent reactions, which combine three or more starting materials in a single step to form complex products. This approach is inherently atom-economical and can reduce waste by eliminating the need to isolate intermediate compounds. pupnmag.com Recent studies on other 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated the feasibility of high-yield synthesis in ultrasonic baths without the use of traditional solvents or catalysts, representing a significant step towards greener production. researchgate.net Investigating similar solvent-free or aqueous-based reaction conditions for this compound could drastically reduce the environmental footprint of its synthesis. researchgate.net
| Principle | Application to this compound Synthesis | Potential Benefit |
|---|---|---|
| Atom Economy | Employing multicomponent reactions or cycloaddition pathways that incorporate most atoms from reactants into the final structure. | Minimizes waste generation and maximizes resource efficiency. |
| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or developing solvent-free reaction conditions. researchgate.net | Reduces environmental pollution and improves operational safety. |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions at lower bulk temperatures. researchgate.net | Lowers energy consumption and associated costs. |
| Catalysis | Developing recyclable, non-toxic catalysts (e.g., biocatalysts, magnetic nanoparticles) to replace stoichiometric reagents. rsc.org | Enhances reaction efficiency and reduces chemical waste. |
Advanced Reactivity Studies and Catalyst Development
A deeper understanding of the chemical reactivity of this compound is essential for its functionalization and the creation of more complex derivatives. Future studies should systematically explore its reactions with a wide range of electrophilic and nucleophilic reagents to map its chemical behavior. This includes investigating substitutions at the pyridine (B92270) ring, transformations of the nitrile group, and reactions involving the dimethylamino moiety.
A significant area for innovation lies in catalyst development. The design of novel catalysts can provide unprecedented control over reaction pathways, leading to higher yields and selectivity. For the synthesis of nicotinonitrile derivatives, recent breakthroughs include the use of magnetic H-bond catalysts, which can be easily separated from the reaction medium using an external magnet, and porous metal-organic frameworks (MOFs). rsc.orgresearchgate.net Applying these advanced catalytic systems to the synthesis and modification of this compound could unlock more efficient and selective chemical transformations. rsc.orgresearchgate.net For instance, developing a catalyst that facilitates C-H activation at a specific position on the pyridine ring would open up a direct and atom-economical route to new derivatives, bypassing traditional multi-step functionalization processes.
Integration of Computational Methods for Predictive Chemistry
Computational chemistry offers powerful tools for accelerating research by predicting molecular properties and reactivity, thereby guiding experimental design and reducing trial-and-error. nih.govarxiv.org The integration of these methods is a crucial future step in the study of this compound.
Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. nih.govnih.gov This information provides fundamental insights into its stability, reactivity, and potential interaction with other molecules or materials. nih.govmdpi.com For example, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net
Beyond DFT, the application of machine learning (ML) and deep learning models is an emerging frontier. nih.govresearchgate.net By training algorithms on large datasets of known chemical reactions and properties, ML models can predict the outcomes of new reactions, suggest optimal synthesis conditions, or screen for potential biological activities or material properties with increasing accuracy. researchgate.netnih.gov This predictive power can significantly streamline the discovery process for new derivatives and applications of this compound. mit.edu
| Computational Method | Predicted Properties/Applications | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction mechanisms, spectroscopic properties. nih.govresearchgate.net | Provides fundamental understanding of reactivity and guides synthetic efforts. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes). researchgate.net | Screens for potential therapeutic applications. |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthetic routes, screening for material properties. nih.govresearchgate.net | Accelerates discovery of new derivatives and functions, reducing experimental costs. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the molecule's behavior in complex environments, such as in solution or within a protein active site. | Offers more accurate predictions of behavior in realistic systems. |
Expansion into Novel Material Science Applications
The unique electronic properties of the nicotinonitrile scaffold suggest that this compound could be a valuable building block for novel functional materials. The pyridine ring, combined with the electron-donating dimethylamino group and the electron-withdrawing nitrile group, creates a push-pull system that is often associated with interesting optical and electronic properties.
Future research should focus on synthesizing and characterizing polymers or oligomers incorporating the this compound moiety. Such materials could have applications in sustainable organic electronics, a field that seeks to develop eco-friendly electronic devices. Specific areas of investigation could include its potential as a component in organic light-emitting diodes (OLEDs), where related nicotinonitrile derivatives have shown promise, or as a non-linear optical (NLO) material, which can alter the properties of light and is crucial for technologies like fiber optics and optical computing. researchgate.net The use of enzymes in materials science could also present innovative pathways for creating bio-hybrid materials with unique functionalities. researchgate.net
Multi-disciplinary Research Collaborations
The full potential of this compound is unlikely to be realized within the confines of a single scientific discipline. Progress will require synergistic, multi-disciplinary collaborations that bridge disparate fields of expertise. mdpi.com
Effective drug discovery and material development projects often rely on teams that combine specialists from various fields. researchgate.net For this compound, collaborations should be fostered between:
Synthetic Organic Chemists to develop novel, sustainable synthetic routes and create libraries of new derivatives. pupnmag.com
Computational Chemists to model the molecule's properties, predict reactivity, and guide experimental work. arxiv.org
Material Scientists to fabricate and characterize new materials (e.g., polymers, thin films) and test their performance in electronic or optical devices.
Biochemists and Pharmacologists to screen the compound and its derivatives for potential therapeutic activities, building on the known biological relevance of the nicotinonitrile core. nih.gov
Such collaborative efforts, where knowledge and techniques from different fields are integrated, are essential for translating fundamental chemical research into tangible technological or therapeutic innovations. informationr.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(Dimethylamino)-4-methylnicotinonitrile with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent domino reactions. For example, phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours have been used for analogous nicotinonitrile derivatives, achieving yields up to 91% . Purification via recrystallization (e.g., ethanol) and characterization by ¹H/¹³C NMR (DMSO-d₆, 300/75 MHz) and FT-IR are critical for confirming structure and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Detect aromatic protons (δ 6.28–8.42 ppm) and cyano/methylamino groups (δ 85–162 ppm) .
- FT-IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and dimethylamino (N–C stretches ~2800 cm⁻¹) functional groups .
- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₀N₄) with <0.4% deviation from calculated values .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Storage : Keep in a dry, cool environment (2–8°C) under inert gas to prevent hydrolysis or degradation .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Always consult a physician and provide the SDS .
Advanced Research Questions
Q. How can regioselectivity challenges during dimethylamino group introduction be addressed in nicotinonitrile derivatives?
- Methodological Answer : Use computational tools (DFT calculations) to predict electronic effects of substituents. For example, electron-donating groups (e.g., methyl) enhance nucleophilic attack at the 4-position, while steric hindrance from the 6-methyl group may require adjusted reaction temperatures or catalysts . Experimental validation via HPLC-MS can track intermediate formation .
Q. What strategies resolve contradictions in reported bioactivity data for nicotinonitrile analogs?
- Methodological Answer :
- Dose-Response Studies : Test compounds across a wide concentration range (nM–mM) to identify non-linear effects .
- Structural Analog Comparison : Compare this compound with derivatives like 4-(4-(Dimethylamino)phenyl)-2,6-di(pyren-1-yl)nicotinonitrile, noting how substituents affect solubility and receptor binding .
Q. How can computational modeling predict the photophysical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
